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Compound of Interest

4-(Bis(4-
Compound Name:
bromophenyl)amino)benzaldehyde

CAS No.: 25069-38-9

Cat. No.: B1592257

L J

4-(Bis(4-bromophenyl)amino)benzaldehyde is a triarylamine derivative that has garnered
significant interest within the research and development sectors of materials science and
organic electronics. Structurally, it is characterized by a central nitrogen atom bonded to three
distinct phenyl rings: two are substituted with bromine atoms at the para position, and the third
bears a para-formyl (aldehyde) group. This unique arrangement of an electron-donating
triphenylamine core and an electron-withdrawing aldehyde moiety, along with the reactive
bromine sites, makes it a highly valuable and versatile intermediate.

This guide provides a comprehensive overview of the chemical properties, synthesis,
characterization, and applications of 4-(Bis(4-bromophenyl)amino)benzaldehyde, designed
for researchers, chemists, and drug development professionals who seek to leverage its
unique attributes for the creation of novel functional materials.

PART 1: Core Chemical and Physical Properties

The fundamental properties of a compound are critical for its handling, storage, and application
in experimental design. The key physicochemical properties of 4-(Bis(4-
bromophenyl)amino)benzaldehyde are summarized below.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1592257?utm_src=pdf-interest
https://www.benchchem.com/product/b1592257?utm_src=pdf-body
https://www.benchchem.com/product/b1592257?utm_src=pdf-body
https://www.benchchem.com/product/b1592257?utm_src=pdf-body
https://www.benchchem.com/product/b1592257?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)
CAS Number 25069-38-9 [1]
Molecular Formula C19H13Br2NO [1][2]
Molecular Weight 431.13 g/mol [3]

Slightly pale yellow to light

Appearance orange crystalline powder or [1114]
solid.

Melting Point 154-158 °C

Purity Typically =98.0% [2]

While specific data is limited,
its aromatic and halogenated
nature suggests solubility in
common organic solvents like
dichloromethane, chloroform,
Solubility and tetrahydrofuran, with
limited solubility in polar
solvents like alcohols and
insolubility in water. This is
analogous to related aromatic

aldehydes and amines.[5][6]

Air sensitive; store under an
Storage Conditions inert atmosphere in a cool [1]
(<15°C), dark, and dry place.

PART 2: Structure and Identification

Precise identification is crucial for regulatory compliance and scientific accuracy. The
compound is also known by its synonyms, including 4,4'-Dibromo-4"-formyltriphenylamine and
4-(4-bromo-N-(4-bromophenyl)anilino)benzaldehyde.[4]

¢ |[UPAC Name: 4-[bis(4-bromophenyl)amino]benzaldehyde
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« InChl Key: IDCRGMNEAOWPRP-UHFFFAOYSA-N[2][4]
« SMILES: C1=CC(=CC=C1C=0)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br[2][4]

Caption: 2D structure of 4-(Bis(4-bromophenyl)amino)benzaldehyde.

PART 3: Synthesis and Purification

While specific, peer-reviewed synthesis procedures for this exact molecule are not abundant in
open literature, its structure suggests a logical synthetic pathway rooted in well-established
cross-coupling reactions. A highly plausible and efficient method is the Buchwald-Hartwig
amination.

Causality Behind Experimental Choice: The Buchwald-Hartwig reaction is the state-of-the-art
method for forming C-N bonds. It offers high yields, excellent functional group tolerance
(crucially, it does not affect the aldehyde or bromo- groups under proper conditions), and
generally milder reaction conditions compared to older methods like the Ullmann condensation.
This makes it the preferred choice for synthesizing complex triarylamines.

Proposed Synthetic Workflow
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Reactants
4-Fluorobenzaldehyde
or 4-Chlorobenzaldehyde

Bis(4-bromophenyl)amine
(CAS: 16292-17-4)

Reaction Conditions
Anhydrous Solvent
(e.g., Toluene, Dioxane)
—
Base 1l
(e.g., NaOtBu, K2COs)
Phosphine Ligand
(e.g., XPhos, SPhos)

Palladium Catalyst
(e.g., Pdz(dba)s)

‘Workup & Purification

A 4-(Bis(4-bromophenyl)amino)benzaldehyde
{Aqueous WorkupHColumn Chre |yHREC| } (Target Molecule)

Buchwald-Hartwig
Cross-Coupling

Click to download full resolution via product page

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Purification Protocol

A self-validating purification system ensures the removal of reactants, catalyst residues, and
by-products.

¢ Aqueous Workup:
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o Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room
temperature.

o Dilute with an organic solvent like ethyl acetate and wash sequentially with water and
brine. This removes the inorganic base and other water-soluble impurities.

o Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and
concentrate under reduced pressure.

e Silica Gel Column Chromatography:

o The crude product is adsorbed onto a small amount of silica gel and dry-loaded onto a
packed silica column.

o Elute with a non-polar/polar solvent system, typically a gradient of ethyl acetate in
hexanes. The polarity is chosen based on TLC analysis to ensure good separation
between the product and impurities.

o Collect fractions and analyze by TLC. Combine the pure fractions and evaporate the
solvent.

e Recrystallization:

o Dissolve the purified solid from the column in a minimum amount of a hot solvent (e.g.,
ethanol or a mixture like dichloromethane/hexane).

o Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce
crystallization.

o Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry
under vacuum. The formation of well-defined crystals is a strong indicator of high purity.

PART 4: Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on
the known functional groups and structural motifs, the following spectral data can be predicted.
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Technique Predicted Key Signals and Rationale

~9.9-10.1 ppm (singlet, 1H): Aldehydic proton (-
CHO), significantly deshielded by the
electronegative oxygen.[7]~7.0-7.9 ppm
(multiplets, 12H): Aromatic protons. The
1H NMR _ _

spectrum will show a series of doublets
characteristic of para-substituted rings. Protons
ortho to the aldehyde will be the most downfield

due to its electron-withdrawing effect.

~190-192 ppm: Carbonyl carbon of the

aldehyde group.[8]~115-150 ppm: Multiple
13C NMR signals corresponding to the 18 aromatic

carbons. Carbons attached to nitrogen and

bromine will have distinct chemical shifts.

~1690-1710 cm~1: Strong C=0 stretching
vibration of the aromatic aldehyde.[9][10]~1580-
1600 cm~1 & ~1480-1500 cm~1: C=C stretching

FT-IR vibrations within the aromatic rings.~1310-1360
cm~1; C-N stretching of the tertiary aromatic
amine.~1000-1075 cm~1: C-Br stretching
vibration.[11]

The molecule is expected to exhibit strong
absorption bands in the UV region (typically
250-400 nm) due to Tt-1t* transitions within the
UV-Vis extended conjugated system of the
triphenylamine core and the benzaldehyde
moiety. The exact Amax would need to be

determined experimentally.[12]

PART 5: Reactivity and Applications

The compound's utility stems from its three key structural features: the reactive aldehyde, the
electronically active triphenylamine core, and the functionalizable bromo-substituents.
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Key Reaction Pathwaysdot
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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